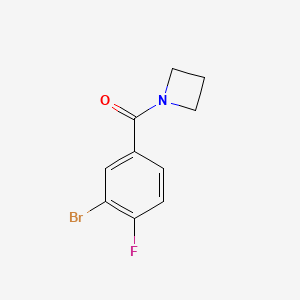

1-(3-Bromo-4-fluorobenzoyl)azetidine

描述

属性

IUPAC Name |

azetidin-1-yl-(3-bromo-4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO/c11-8-6-7(2-3-9(8)12)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBBBNVLLPYFGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=CC(=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of the Benzoyl Chloride Intermediate

The initial step involves synthesizing 3-bromo-4-fluorobenzoyl chloride , a key precursor. The process typically follows halogenation and chlorination routes:

| Step | Description | Conditions | References |

|---|---|---|---|

| a. Bromination of 4-fluorobenzoic acid | Electrophilic aromatic substitution to introduce bromine at the 3-position | Reagents: Bromine, FeBr₃ catalyst, solvent: acetic acid or dichloromethane | US4393232A, DE3035355A1 |

| b. Conversion to benzoyl chloride | Reaction of brominated benzoic acid with thionyl chloride or oxalyl chloride | Conditions: Reflux, inert atmosphere | Standard acyl chloride synthesis |

Note: The bromination step is optimized at 50–150°C with controlled addition of bromine to prevent over-bromination, as detailed in patent US4393232A.

Formation of the Benzoyl Azetidine

The benzoyl chloride reacts with an azetidine precursor under basic conditions:

| Step | Description | Conditions | References |

|---|---|---|---|

| a. Nucleophilic acylation | Reacting benzoyl chloride with azetidine or its derivatives | Reagents: Triethylamine or pyridine, solvent: dichloromethane, temperature: 0–25°C | Literature on azetidine acylation reactions |

| b. Cyclization and purification | Ensuring selective acylation at the nitrogen, followed by purification via recrystallization | Conditions: Controlled temperature, inert atmosphere | Standard organic synthesis protocols |

The reaction is carried out at low temperatures to maximize yield and minimize side reactions, with subsequent purification by chromatography or recrystallization.

Optimization and Scale-Up Considerations

For industrial-scale synthesis, continuous flow reactors and automated dosing of reagents are employed to enhance safety and efficiency. The key parameters include:

| Parameter | Range | Notes | References |

|---|---|---|---|

| Reaction temperature | 0–25°C (acylation), 80–120°C (bromination) | Precise temperature control critical | US4393232A, DE3035355A1 |

| Reagent molar ratios | Benzoyl chloride: 1.0 mol, Bromine: 1.1–1.8 mol | Excess bromine ensures complete bromination | US4393232A |

| Pressure | Atmospheric to slightly elevated (0.5–5 bars) | Maintains reaction consistency | General synthetic protocols |

Notes and Research Findings

Reactivity of Halogenated Benzoyl Chlorides: The presence of fluorine and bromine influences electrophilic substitution and acylation reactivity, requiring optimized conditions to prevent polyhalogenation or over-bromination.

Reaction Conditions: Maintaining low temperatures during acylation and controlled addition of bromine minimizes side reactions and ensures high purity of intermediates.

Purification: Recrystallization from suitable solvents such as ethanol or ethyl acetate is standard for obtaining high-purity benzoyl derivatives.

Environmental and Safety Considerations: Handling halogenated compounds and reactive halogens necessitates appropriate safety measures, including fume hoods and protective equipment.

Data Table Summarizing Preparation Methods

| Step | Reagents | Conditions | Purpose | Key References |

|---|---|---|---|---|

| Bromination | Bromine, FeBr₃ | 50–150°C, controlled addition | Introduce bromine at 3-position | US4393232A, DE3035355A1 |

| Conversion to acyl chloride | Thionyl chloride | Reflux, inert atmosphere | Activate for coupling | Standard protocols |

| Acylation of azetidine | Benzoyl chloride, triethylamine | 0–25°C | Form benzoyl-azetidine | Organic synthesis literature |

| Cyclization & purification | Recrystallization | Ambient | Purify final compound | Standard procedures |

化学反应分析

1-(3-Bromo-4-fluorobenzoyl)azetidine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the compound.

Ring-Opening Reactions: Due to the strain in the azetidine ring, it can undergo ring-opening reactions under appropriate conditions.

Common reagents used in these reactions include isothiocyanates, dimethylsulfoxonium methylide, and various organometal reagents . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1-(3-Bromo-4-fluorobenzoyl)azetidine is a compound that has attracted interest in pharmaceutical chemistry due to its potential applications as an intermediate in the synthesis of bioactive molecules. This article explores its scientific research applications, highlighting its structural characteristics, synthesis methods, biological activities, and relevant case studies.

Structural Characteristics

This compound features a unique azetidine ring structure with a bromo and a fluoro substituent on the aromatic benzoyl group. The molecular formula is , indicating the presence of carbon, hydrogen, bromine, fluorine, nitrogen, and oxygen atoms. The specific arrangement of these atoms contributes to its reactivity and potential biological activity.

Pharmaceutical Chemistry

This compound serves as an important intermediate in the development of new pharmaceuticals. Its derivatives have been investigated for their potential antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Additionally, some azetidine derivatives have shown antimalarial activity, indicating their relevance in treating infectious diseases.

Interaction Studies

Research has focused on the interactions of this compound with various nucleophiles and electrophiles. These studies are essential for understanding its behavior in biological systems and optimizing its efficacy as a drug candidate. The compound's reactivity can lead to the formation of more complex molecules that may exhibit enhanced biological activities.

Structure-Activity Relationship (SAR)

The biological activity of azetidine compounds is often influenced by their structural features. For example, variations in halogen substitution can significantly affect chemical properties and biological activities. A comparative analysis with structurally similar compounds reveals how changes in substituents can lead to different reactivities and therapeutic potentials.

| Compound Name | Structural Features |

|---|---|

| 1-(2-Bromo-4-fluorobenzoyl)azetidine | Similar benzoyl group but with different bromo position |

| 1-(3-Chloro-4-fluorobenzoyl)azetidine | Chlorine instead of bromine on the benzoyl group |

| 1-(3-Iodo-4-fluorobenzoyl)azetidine | Iodine substitution providing different reactivity |

Antibacterial Properties

Recent studies have demonstrated that derivatives of azetidine compounds exhibit significant antibacterial activity. For instance, research has indicated that certain azetidine derivatives can effectively target bacterial strains resistant to conventional antibiotics. This highlights the potential of this compound as a scaffold for developing new antibacterial agents.

Antimalarial Activity

The antimalarial properties of azetidine derivatives have also been explored. Some compounds have shown promising results in inhibiting the growth of Plasmodium species, suggesting that this compound could play a role in developing treatments for malaria.

作用机制

The mechanism of action of 1-(3-Bromo-4-fluorobenzoyl)azetidine involves its interaction with molecular targets through its reactive functional groups. The azetidine ring’s strain and the presence of bromine and fluorine atoms contribute to its reactivity, allowing it to participate in various chemical reactions. These interactions can affect biological pathways and molecular targets, making it useful in drug development and other applications .

相似化合物的比较

Structural Analogs and Key Differences

The following table summarizes critical structural and functional differences between 1-(3-Bromo-4-fluorobenzoyl)azetidine and its closest analogs:

Physicochemical Properties

- The target compound’s logP is expected to exceed 2, similar to brominated azetidine 2c .

- Electronic Effects : Fluorine’s electron-withdrawing nature may lower the pKa of the azetidine nitrogen, affecting binding interactions in biological systems .

- Molecular Strain: The azetidine ring’s strain compared to five-membered analogs (e.g., oxazolidinones) may influence reactivity and metabolic stability .

生物活性

1-(3-Bromo-4-fluorobenzoyl)azetidine is a compound that has recently gained attention in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by the presence of a bromo and a fluoro substituent on the aromatic benzoyl group, this compound exhibits interesting reactivity patterns that may lead to valuable applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes an azetidine ring, which contributes to its distinctive chemical behavior due to ring strain. The compound's reactivity is influenced by the halogen substituents, allowing it to engage in various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes .

Antibacterial Properties

Research indicates that azetidine derivatives, including this compound, may possess antibacterial properties. Specifically, some studies have shown that related compounds can target methicillin-resistant Staphylococcus aureus (MRSA), a significant concern in antibiotic resistance . The mechanism by which these compounds exert their antibacterial effects may involve interaction with bacterial cell walls or inhibition of essential bacterial enzymes.

Antimalarial Potential

In addition to antibacterial activity, azetidine derivatives have been explored for their antimalarial properties. Compounds structurally similar to this compound have shown promise in inhibiting Plasmodium falciparum, the parasite responsible for malaria. This suggests a potential role for this compound in developing new treatments for malaria .

The precise mechanism of action for this compound remains under investigation. However, its biological activity is likely linked to its ability to interact with various molecular targets within biological systems. The azetidine ring's strain and the reactive halogen substituents facilitate these interactions, potentially leading to modulation of enzyme activities or disruption of cellular processes .

Synthesis and Derivative Studies

Several studies have focused on synthesizing derivatives of this compound to explore their biological activities further. For instance, derivatives have been synthesized and tested for cholinesterase inhibition, revealing significant activity compared to established inhibitors . These findings highlight the potential of modifying the original compound to enhance its pharmacological properties.

Comparative Analysis

A comparative analysis of similar compounds underscores the uniqueness of this compound. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2-Bromo-4-fluorobenzoyl)azetidine | Different bromo position | Similar antibacterial properties |

| 1-(3-Chloro-4-fluorobenzoyl)azetidine | Chlorine instead of bromine | Varying reactivity and activity |

| 1-(3-Iodo-4-fluorobenzoyl)azetidine | Iodine substitution | Potentially different biological effects |

This table illustrates how variations in halogen substitution can significantly influence the chemical properties and biological activities of azetidine derivatives .

常见问题

Basic: What are the recommended synthetic routes for 1-(3-Bromo-4-fluorobenzoyl)azetidine, and how can intermediates be characterized?

Answer:

The synthesis typically involves coupling 3-bromo-4-fluorobenzoic acid derivatives with azetidine under activating agents like EDCI or DCC. Key intermediates (e.g., acyl chlorides or activated esters) require characterization via H/C NMR to confirm regioselectivity and purity. For example, monitoring the coupling reaction’s completion via TLC and confirming the final product’s structure using high-resolution mass spectrometry (HRMS) is critical. Challenges include avoiding over-halogenation during benzoic acid activation, which can be mitigated by controlling reaction temperature and stoichiometry .

Basic: How can researchers optimize reaction yields for this compound using factorial design?

Answer:

A 2 factorial design can systematically evaluate variables like temperature, catalyst loading, and solvent polarity. For instance, a study might test temperature (25°C vs. 60°C) and solvent (THF vs. DCM) to identify interactions affecting yield. Data analysis via ANOVA determines significant factors, reducing trial-and-error experimentation. Orthogonal design (e.g., Taguchi methods) is also applicable for multi-parameter optimization, prioritizing critical variables while minimizing experimental runs .

Advanced: How does computational modeling assist in predicting reactivity or stability of this compound?

Answer:

Quantum mechanical calculations (e.g., DFT) can predict electrophilic/nucleophilic sites, reaction pathways, and thermodynamic stability. For example, modeling the electron-withdrawing effects of bromo/fluoro substituents on the benzoyl ring clarifies regioselectivity in subsequent reactions (e.g., nucleophilic substitution). Molecular dynamics simulations further assess conformational stability of the azetidine ring under varying solvent conditions. Combining computational predictions with experimental validation (e.g., XRD for crystal structure) refines synthetic strategies .

Advanced: How to resolve contradictory kinetic data in hydrolysis studies of this compound under acidic vs. basic conditions?

Answer:

Contradictions may arise from competing mechanisms (e.g., SN2 vs. elimination) or solvent effects. A systematic approach involves:

- Isothermal titration calorimetry (ITC) to measure enthalpy changes under controlled pH.

- UV-Vis spectroscopy to track intermediate formation rates.

- Multivariate analysis to decouple pH, ionic strength, and temperature effects.

For instance, basic conditions might favor azetidine ring-opening via hydroxide attack, while acidic conditions stabilize protonated intermediates, altering rate laws. Cross-referencing with analogous compounds (e.g., 4-fluorobenzoyl derivatives) helps validate hypotheses .

Basic: What purification techniques are most effective for isolating this compound from byproducts?

Answer:

Column chromatography (silica gel, hexane/EtOAc gradients) effectively separates polar byproducts (e.g., unreacted azetidine). For halogenated impurities, recrystallization in ethanol/water mixtures exploits differential solubility. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) ensures ≤1% contaminants. Challenges include minimizing degradation during evaporation; rotary evaporation under reduced pressure at ≤40°C is recommended .

Advanced: How can researchers design experiments to probe the compound’s interactions with biological targets (e.g., enzyme inhibition)?

Answer:

- Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantifies binding affinity to target proteins.

- Kinetic assays (e.g., fluorogenic substrates) measure inhibition constants ().

- Molecular docking identifies potential binding pockets, guiding mutagenesis studies to validate interactions.

For example, modifying the azetidine ring’s substituents (e.g., replacing bromo with chloro) and testing activity via dose-response curves reveals structure-activity relationships (SAR). Statistical validation through replicate experiments () ensures reliability .

Basic: What spectroscopic methods are critical for confirming the compound’s structure?

Answer:

- NMR : F NMR confirms fluorine environment; H NMR identifies azetidine ring protons (δ 3.5–4.5 ppm).

- IR spectroscopy : C=O stretch (~1680 cm) and C-Br stretch (~550 cm) validate functional groups.

- XRD : Resolves stereochemistry and crystal packing, critical for patent applications or polymorph studies .

Advanced: How to address discrepancies in thermodynamic stability data across different research groups?

Answer:

Discrepancies may stem from varying measurement techniques (e.g., DSC vs. TGA) or sample purity. A meta-analysis of published data using standardized protocols (e.g., ASTM methods) identifies outliers. Collaborative reproducibility studies, sharing identical batches of the compound, isolate methodological vs. material variability. Computational thermodynamics (e.g., COSMO-RS) models solvent effects on stability, providing a theoretical baseline for comparison .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。